Octadeca-1,11-diene
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Overview
Description
Octadeca-1,11-diene is an organic compound with the molecular formula C18H34 It is a diene, meaning it contains two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-1,11-diene can be achieved through various methods. One common approach involves the homo-cyclomagnesiation reaction of 2-(nona-7,8-dien-1-yloxy)tetrahydro-2H-pyran. This reaction is followed by Steglisch esterification of the synthesized acid and polyester acetylenes in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), resulting in the formation of diesters with good yields (67-75%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Octadeca-1,11-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield octadecane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst is typically used for hydrogenation.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HBr) are used for electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Octadecane.
Substitution: Halogenated alkanes or alkenes.
Scientific Research Applications
Octadeca-1,11-diene has several scientific research applications:
Industry: this compound and its derivatives can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of octadeca-1,11-diene and its derivatives involves interactions with molecular targets and pathways in biological systems. For example, the cytotoxic activity of its derivatives against tumor cells is believed to be due to the disruption of cellular processes and induction of apoptosis. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
1,4-Pentadiene: An isolated diene with two double bonds separated by more than one single bond.
1-Octadecene: A monoene with a single double bond.
Uniqueness
Octadeca-1,11-diene is unique due to its specific structure, which includes two double bonds separated by a long carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
65734-26-1 |
---|---|
Molecular Formula |
C18H34 |
Molecular Weight |
250.5 g/mol |
IUPAC Name |
octadeca-1,11-diene |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3,14,16H,1,4-13,15,17-18H2,2H3 |
InChI Key |
RDOISFNVZKNANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC=C |
Origin of Product |
United States |
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